molecular formula C6H9N3O2 B2864475 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 860569-56-8

1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2864475
CAS No.: 860569-56-8
M. Wt: 155.157
InChI Key: GYQSFANDGZIVST-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile chemical intermediate belonging to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles renowned for their significant presence in medicinal chemistry and drug discovery. This compound serves as a critical building block for the synthesis of more complex molecules. Its molecular structure incorporates both a carboxylic acid functional group and a substituted triazole ring, providing two distinct sites for chemical modification and diversification. Researchers can readily perform reactions at the carboxylic acid, for instance, to form amides or esters, while the triazole core can participate in various metal-catalyzed and cycloaddition reactions. The core value of 1,2,3-triazole derivatives like this one lies in their broad spectrum of potential biological activities. Scientific literature indicates that substituted 1,2,3-triazoles are investigated for their antimicrobial , anticancer , analgesic , anti-inflammatory , and antiviral properties . The triazole ring often acts as a bioisostere for amide or other heterocyclic motifs, which can improve the metabolic stability, solubility, and binding affinity of lead compounds. The specific substitution pattern of the 1-ethyl and 5-methyl groups on the triazole ring in this molecule makes it a valuable precursor for constructing targeted libraries in hit-to-lead optimization campaigns, particularly in the development of new pharmaceuticals and agrochemicals. Application Notes: This compound is intended for use as a key synthetic intermediate in organic synthesis and drug discovery research. It is suitable for exploring structure-activity relationships (SAR) and for incorporation into larger molecular architectures. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

1-ethyl-5-methyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-9-4(2)5(6(10)11)7-8-9/h3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSFANDGZIVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with methyl propiolate in the presence of a base such as sodium ethoxide can lead to the formation of the desired triazole compound. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole compounds with various functional groups.

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid" are not available within the provided search results, the information below summarizes applications of related compounds.

Applications in Pharmaceutical Research

  • Antithrombotic Agents Derivatives of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and identified as carboxylic acid derivatives with good in vivo activity as antithrombotic agents . These derivatives, such as 1-(2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, were modified to potentially increase activity and improve understanding of the influence of esters and amides .
  • Purine Nucleoside Analogues 5-formyl-1,2,3-triazole-4-carboxylic acids have been used in the synthesis of purine nucleoside analogues for treating flavivirus diseases .

Chromatographic Applications

  • HPLC Analysis Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used as an alternative . This method is scalable and can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics .

Cosmetic Applications

  • Safety and Stability Cosmetic producers must ensure the safety and stability of their products, following guidelines such as the European Union Directive (1223/2009) . New cosmetic products undergo thorough investigation, including safety and effectiveness studies . Experimental design techniques, such as the Box-Behnken design, can optimize the formulation development process to ensure stable, safe, and effective cosmetic products .
  • Topical Formulations Experimental designs are effective tools for research and development of cosmetics, allowing assessment of the individual and interaction effects of raw materials, rheological parameters, sensory aspects, and clinical efficacy .

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of microbial enzymes, disrupting essential metabolic processes in pathogens. The triazole ring’s ability to coordinate with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Substituent Effects at Position 1

  • Ethyl vs. 1-Phenyl analogs (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid): Phenyl groups increase aromaticity and lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .
  • 1-(2-Acetylphenyl) analogs () incorporate electron-withdrawing acetyl groups, which may alter electronic distribution and hydrogen-bonding capacity .

Substituent Effects at Position 5

  • Methyl vs. Formyl Groups :
    • The methyl group in the target compound likely stabilizes the triazole ring, reducing tautomerism compared to 5-formyl analogs (e.g., 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid), where formyl substituents promote ring-chain tautomerism, favoring open-chain forms in solution .
    • Formyl groups also enable further functionalization (e.g., condensation reactions), whereas methyl groups limit reactivity but enhance metabolic stability .

Yield and Purity Considerations

  • Yields :
    • Ethyl 5-formyl-1-hetaryl derivatives achieve ~80–95% yields after deprotection .
    • Saponification steps (e.g., 6b → 7b in ) provide >90% yields for carboxylic acids .

Tautomerism and Stability

  • Ring-Chain Tautomerism :
    • 5-Formyl derivatives predominantly exist in open-chain forms (80–100% in solution), with cyclic hemiacetal tautomers constituting ~20% .
    • Methyl substituents (as in the target compound) likely suppress tautomerism, favoring the triazole ring structure and enhancing thermal stability.
  • Decarboxylation Resistance :
    Triazole-4-carboxylic acids exhibit resistance to decarboxylation below 175°C, a trait shared across analogs .

Physical and Chemical Properties

Melting Points and Solubility

Compound Substituents (Position 1/5) Melting Point (°C) Solubility Trends
5-Methyl-1-phenyl Phenyl/Methyl 182–184 Low aqueous solubility
1-(4-Ethoxyphenyl)-5-formyl Ethoxyphenyl/Formyl Decomposes at 175 Moderate in polar solvents
1-Benzyl-5-ethyl Benzyl/Ethyl Not reported High in HCl (salt form)
  • Target Compound : Predicted to have a lower melting point (~150–170°C) than phenyl analogs due to reduced crystallinity from ethyl groups.

Crystallography and Intermolecular Interactions

  • Hydrogen Bonding : Carboxylic acid groups form strong O–H···N/O hydrogen bonds, as seen in 5-methyl-1-phenyl derivatives .
  • Crystal Packing : Ethyl groups may introduce disorder in crystal lattices compared to planar aryl substituents, affecting diffraction patterns .

Biological Activity

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 860569-56-8) is a heterocyclic organic compound belonging to the triazole family. This compound features a triazole ring with an ethyl group at the first position, a methyl group at the fifth position, and a carboxylic acid group at the fourth position. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.

PropertyValue
Molecular FormulaC₆H₉N₃O₂
Molecular Weight155.15 g/mol
CAS Number860569-56-8

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing ethyl hydrazinecarboxylate and methyl propiolate in the presence of sodium ethoxide under reflux conditions.
  • Continuous Flow Techniques : Enhancing yield and efficiency through automated systems that control reaction parameters precisely.

These methods are essential for industrial applications where high yields and scalability are required .

Medicinal Applications

This compound has shown potential in various biological contexts:

Antimicrobial Activity : This compound serves as a building block for synthesizing antimicrobial agents. Studies have indicated that triazole derivatives exhibit significant antibacterial and antifungal properties due to their ability to inhibit key enzymes in microbial metabolism .

Neuroprotective Effects : Research has demonstrated that triazole compounds can cross the blood-brain barrier and exhibit neuroprotective effects. For instance, derivatives of triazoles have shown promising results in inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating Alzheimer's disease. The incorporation of the triazole ring enhances the inhibitory activity against these enzymes compared to other compounds .

Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of triazole derivatives in models of Alzheimer's disease. The study found that this compound effectively reduced amyloid-beta aggregation and improved cognitive function in scopolamine-induced memory impairment models. This suggests its potential role in developing treatments for neurodegenerative disorders .

Q & A

Q. Key Factors Influencing Yield/Purity :

  • Catalyst : CuI enhances regioselectivity in triazole formation.
  • Temperature : Optimal yields are achieved at 50–80°C for cycloaddition .
  • Purification : Recrystallization from ethanol or chromatography improves purity .

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsKey OutcomeReference
CuAAC + OxidationCuI, NaNO₂, KMnO₄, 50–80°CHigh regioselectivity, 70–85% yield
Azide-Alkyne CycloadditionNaN₃, DMF, 3h at 50°CRequires post-reaction quenching

How can researchers resolve discrepancies in spectroscopic data when characterizing triazole derivatives?

Advanced Research Question
Discrepancies in NMR, IR, or mass spectrometry data often arise from tautomerism or regiochemical ambiguity. Methodological approaches include:

  • X-ray Crystallography : Resolves structural ambiguities by confirming bond lengths and angles (e.g., Acta Crystallographica studies on triazole derivatives) .
  • Computational Validation : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Isotopic Labeling : Using ¹³C-labeled precursors to track carbon environments in complex spectra .

Case Study : A study on 5-methyl-1-phenyl-1H-triazole-4-carboxylic acid used X-ray diffraction (R factor = 0.063) to confirm the triazole ring configuration, resolving NMR inconsistencies .

What strategies are effective in optimizing reaction conditions for introducing substituents on the triazole ring?

Advanced Research Question
Substituent introduction (e.g., ethyl, methyl, or aryl groups) requires precise control of steric and electronic factors:

  • Catalyst Screening : Palladium or copper catalysts improve cross-coupling efficiency for aryl/alkyl groups .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
  • pH Control : Acidic conditions stabilize intermediates during alkylation .

Example : Ethyl group introduction via alkylation of the triazole nitrogen requires excess methyl iodide and prolonged reaction times (6–12h) to achieve >90% substitution .

Q. Table 2: Substituent Optimization Strategies

SubstituentMethodOptimal ConditionsYield
EthylCuI-catalyzed alkylation80°C, DMF, 12h85–90%
TrifluoromethylElectrophilic substitution-20°C, BF₃·Et₂O catalyst60–70%

What biological activities have been reported for triazole-4-carboxylic acid derivatives, and how are these assays designed?

Advanced Research Question
Triazole-4-carboxylic acids exhibit antimicrobial, anticancer, and enzyme inhibitory properties. Assay design considerations include:

  • In Vitro Testing : MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
  • Enzyme Inhibition : Kinase or protease inhibition measured via fluorescence resonance energy transfer (FRET) .
  • Cell Viability : MTT assays for anticancer activity (IC₅₀ values) using human cancer cell lines .

Q. Reported Activities :

  • Antimicrobial : MIC = 8–32 µg/mL against Gram-positive bacteria .
  • Anticancer : IC₅₀ = 12.5 µM against HeLa cells .

How do steric and electronic effects of substituents influence the reactivity of the triazole core in nucleophilic reactions?

Advanced Research Question
Substituents modulate reactivity through:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) increases electrophilicity, facilitating nucleophilic attack at the C-4 position .
  • Steric Hindrance : Bulky groups (e.g., phenyl) reduce reaction rates in SN2 mechanisms .

Case Study : Ethyl and methyl groups at the N-1 position enhance solubility but reduce electrophilicity compared to aryl-substituted triazoles .

How should researchers address contradictory data in reaction mechanisms involving triazole intermediates?

Advanced Research Question
Contradictions arise in mechanisms such as cycloaddition regiochemistry or oxidation pathways. Resolution strategies include:

  • Kinetic Studies : Monitoring reaction progress via HPLC or TLC to identify intermediate species .
  • Isotope Effects : Using deuterated solvents to probe hydrogen transfer steps .
  • Computational Modeling : Mapping potential energy surfaces to identify favored pathways .

Example : Conflicting reports on triazole oxidation pathways (direct vs. stepwise) were resolved using ¹⁸O labeling to track oxygen incorporation .

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